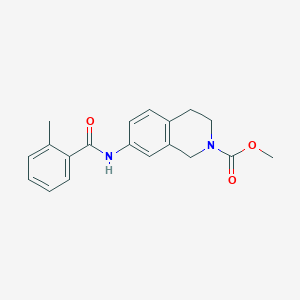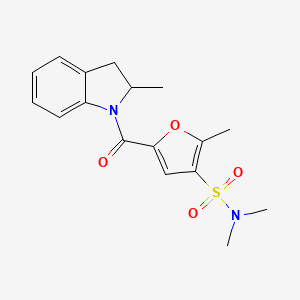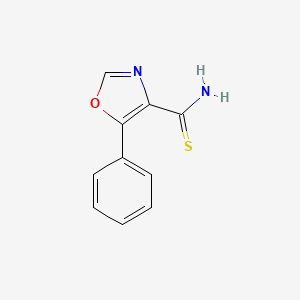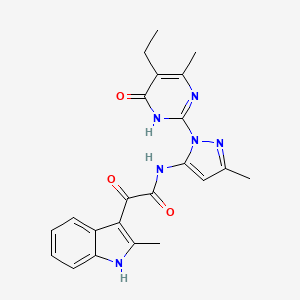
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide” is a compound that has been mentioned in the context of various studies. For instance, it has been associated with potent inhibition of ADP-induced platelet aggregation . Additionally, it has been linked to excellent FLT3 and CDK inhibition and antiproliferative activities .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition . Another study mentioned the use of Suzuki coupling reactions in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is complex. It is part of a series of 1-H-pyrazole-3-carboxamide derivatives . The structure incorporates a pyrimidine-fused heterocycle at position 4 of the pyrazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are intricate. The process involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . Other reactions include Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 251.29 g/mol . It has a clogP value of 2.3 , indicating its lipophilicity. It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Recent research has explored the antileishmanial potential of pyrazole derivatives. In particular, N-(6-pyrazol-1-ylpyrimidin-4-yl)cyclohex-3-ene-1-carboxamide and related compounds have shown promising activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Properties
Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a global health concern. The same pyrazole derivatives have also been evaluated for their antimalarial effects. Compounds 14 and 15 exhibited significant inhibition against Plasmodium berghei, with suppression rates of 70.2% and 90.4%, respectively. These findings suggest their potential as safe and effective antimalarial agents .
Insecticidal Activity
Pyrazole derivatives have attracted attention as insecticides. Researchers have designed novel diphenyl-1H-pyrazole compounds with cyano substituents, targeting the ryanodine receptor (RyR). While the specific compound mentioned may not be identical, the broader class of pyrazoles offers promise in pest control .
Molecular Docking Studies
Molecular docking studies have provided insights into the mechanism of action for these compounds. For instance, compound 13’s better antileishmanial activity was justified through interactions with Lm-PTR1, a protein target. Such studies enhance our understanding of their pharmacological effects .
Regioselective Synthesis
The synthesis of N-(6-pyrazol-1-ylpyrimidin-4-yl)cyclohex-3-ene-1-carboxamide involves a three-step procedure, including a highly regioselective nucleophilic aromatic substitution. Understanding the synthetic pathways contributes to optimizing production and scalability .
Potential Drug Development
Given the limitations of existing antileishmanial and antimalarial drugs, exploring novel compounds like this pyrazole derivative is crucial. Further research may lead to the development of safer and more effective therapeutic agents for these neglected tropical diseases .
Mechanism of Action
Future Directions
Future directions for the study of this compound could include further optimization to improve metabolic stability, as well as molecular modeling to understand the structural basis of the observed structure-activity relationship . The synthesis of such hybrid compounds and their use as ligands for the subsequent synthesis of transition metal coordination compounds is also promising .
properties
IUPAC Name |
N-(6-pyrazol-1-ylpyrimidin-4-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-14(11-5-2-1-3-6-11)18-12-9-13(16-10-15-12)19-8-4-7-17-19/h1-2,4,7-11H,3,5-6H2,(H,15,16,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMJVMLGKHKRJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-ethyl 2-(2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2372477.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2372478.png)
![9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2372479.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate](/img/structure/B2372483.png)
![N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide](/img/structure/B2372485.png)



![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenoxyacetate](/img/structure/B2372493.png)
![N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2372495.png)